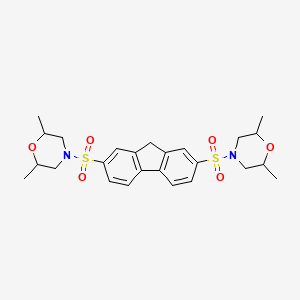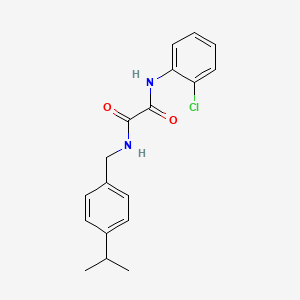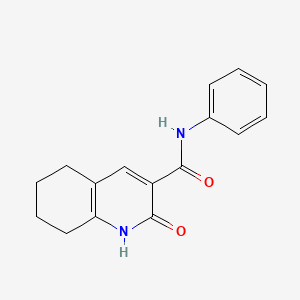![molecular formula C17H16N4OS B5063654 2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)
2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related triazoloisoquinoline derivatives often involves catalytic processes or reactions under specific conditions to achieve the desired molecular architecture. For instance, triazoloisoquinoline derivatives have been synthesized using chitosan as a heterogeneous catalyst under microwave irradiation, demonstrating the versatility of approaches in generating such compounds (Hassaneen et al., 2011). Similarly, triazolothienotetrahydroisoquinoline derivatives have been prepared, highlighting the diverse synthetic pathways possible for these complex molecules (Kamal et al., 2011).
Molecular Structure Analysis
The molecular structure of triazoloisoquinoline and related derivatives is characterized by their heterocyclic cores, which significantly influence their chemical and biological activities. Studies have focused on understanding the structural aspects of these compounds, including their isomerisation and the effects on their spectral properties, to better comprehend their reactivity and potential applications (Hoogzand, 2010).
Chemical Reactions and Properties
Triazoloisoquinoline derivatives undergo various chemical reactions, such as cycloadditions, which have been explored to synthesize new compounds with potential biological activities. For example, reactions of 1,3-dipoles with heterocycles have facilitated the synthesis of dihydrotriazolo[4,3-a]pyridines and their analogs, showcasing the chemical versatility of these molecules (Grubert et al., 1992).
Physical Properties Analysis
The physical properties of triazoloisoquinoline derivatives, such as their crystal structures and conformational dynamics, are influenced by their molecular architecture. Studies have elucidated the diverse supramolecular synthons formed by these compounds in the solid state, contributing to an understanding of their physicochemical characteristics and potential for pharmaceutical development (Chai et al., 2019).
Chemical Properties Analysis
The chemical properties of triazoloisoquinoline derivatives, including their reactivity and interaction with other molecules, are pivotal for their potential applications. The synthesis of these compounds through innovative methods, such as aryne [3 + 2] cycloaddition, highlights their reactivity and the possibilities for creating new molecules with unique properties (Abarca et al., 1997).
未来方向
作用机制
Target of Action
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes, thereby disrupting the life cycle of the pathogens they act against
Biochemical Pathways
Given the potential antiviral and antimicrobial activities of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of certain pathogens.
Result of Action
Based on the potential antiviral and antimicrobial activities of similar compounds , it can be inferred that the compound may lead to the inhibition of pathogen growth and replication.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(20-10-8-13-5-1-2-6-14(13)11-20)12-23-17-19-18-15-7-3-4-9-21(15)17/h1-7,9H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBFIMNJWMDISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5063575.png)
![3-[(5-bromo-2-methoxybenzyl)thio]propanenitrile](/img/structure/B5063578.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5063580.png)
![2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5063594.png)

![N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5063605.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5063625.png)
![2-chlorobenzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5063631.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5063638.png)
![N-(3,5-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5063640.png)

![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}valyl)amino]benzoate](/img/structure/B5063664.png)
![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)